BenchChemオンラインストアへようこそ!

1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride

Imidazoline I2 receptor CNS pharmacology Binding affinity

1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride (CAS 853788-59-7) is a racemic benzimidazole–phenylethylamine hybrid with the molecular formula C₁₅H₁₆ClN₃ and a molecular weight of 273.76 g/mol. The compound is supplied as a hydrochloride salt, typically at ≥95% purity, and is classified as a research chemical for laboratory use only.

Molecular Formula C15H16ClN3
Molecular Weight 273.76
CAS No. 853788-59-7
Cat. No. B2499041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride
CAS853788-59-7
Molecular FormulaC15H16ClN3
Molecular Weight273.76
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N.Cl
InChIInChI=1S/C15H15N3.ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;/h1-9,12H,10,16H2,(H,17,18);1H
InChIKeyQMCRGUSTHZXKDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride (CAS 853788-59-7): Chemical Identity and Core Procurement Parameters


1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride (CAS 853788-59-7) is a racemic benzimidazole–phenylethylamine hybrid with the molecular formula C₁₅H₁₆ClN₃ and a molecular weight of 273.76 g/mol . The compound is supplied as a hydrochloride salt, typically at ≥95% purity, and is classified as a research chemical for laboratory use only . Its structure comprises a benzimidazole core linked at the 2-position to a phenylethylamine side chain bearing a primary amine, a scaffold that has been explored across multiple target classes including histamine H₄ receptors, imidazoline I₂ binding sites, checkpoint kinase 2 (Chk2), and the sodium–proton exchanger NHE3 [1][2]. The free base (CAS 60603-62-5) and the (S)-enantiomer (CAS 59653-67-7) are also commercially available, enabling stereochemistry-controlled studies .

Why 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride Cannot Be Substituted with Generic Benzimidazole Analogs


Although the benzimidazole–phenylethylamine scaffold appears in many commercially available building blocks, small structural variations produce divergent target engagement profiles that preclude casual substitution. Within the 2-arylbenzimidazole series, modifications at the benzimidazole 5-position, the nature of the amine terminus, and the aryl substitution pattern govern whether a compound behaves as an agonist, partial agonist, or functional antagonist at the histamine H₄ receptor [1]. Likewise, the presence of a free primary amine on the phenylethyl side chain — rather than a tertiary amine or constrained cyclic amine — is a critical determinant of imidazoline I₂ versus α₂-adrenergic selectivity [2]. Furthermore, the racemic hydrochloride salt (CAS 853788-59-7) differs from the enantiopure (S)-isomer (CAS 59653-67-7) in ways that can affect chiral recognition at target proteins . For procurement decisions, substituting the hydrochloride salt with the dihydrochloride (CAS 25810-64-4) or the free base (CAS 60603-62-5) alters physicochemical properties — particularly aqueous solubility and dissolution rate — which directly impacts assay compatibility and formulation behavior .

1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Imidazoline I₂ Receptor Binding Affinity vs. Related Benzimidazole-Phenylethylamines

The racemic free base (CAS 60603-62-5) corresponding to the hydrochloride salt (CAS 853788-59-7) demonstrated binding affinity for the imidazoline I₂ receptor with a reported Ki of approximately 2,022 nM, as curated in ChEMBL (CHEMBL881221) [1]. This level of I₂ engagement, while modest in absolute terms, is structurally informative: closely related 2-arylethylimidazoline derivatives (e.g., phenyzoline and diphenyzoline) achieve nanomolar I₂ affinity, whereas 2-alkylbenzimidazole variants lacking the phenylethylamine side chain typically exhibit negligible I₂ binding [2]. The data establish that the specific combination of a benzimidazole core and a 2-phenylethylamine substituent — as present in this compound — is a minimal pharmacophoric requirement for measurable I₂ receptor interaction.

Imidazoline I2 receptor CNS pharmacology Binding affinity

Histamine H₄ Receptor Affinity: Class-Level Potency Context for 2-Arylbenzimidazole Scaffolds

Although no direct binding data for the hydrochloride (CAS 853788-59-7) at the histamine H₄ receptor were identified in curated databases, the compound's 2-arylbenzimidazole scaffold places it within a well-characterized class. The landmark Johnson & Johnson series reported 2-arylbenzimidazole derivatives with H₄ Ki values ranging from 1 nM (e.g., BDBM22564) to 250 nM (e.g., BDBM22559), as measured by displacement of [³H]histamine from human recombinant H₄ receptor [1]. The SAR from this series indicates that H₄ affinity is highly sensitive to substitution on the aryl ring and the nature of the amine side chain. The target compound's unsubstituted phenyl ring and free primary amine represent a minimalist scaffold within this series; the literature predicts that the absence of electron-withdrawing or lipophilic substituents on the aryl ring will result in H₄ affinity in the high nanomolar to low micromolar range, substantially weaker than optimized leads but potentially useful as an inactive or weakly active control [2].

Histamine H4 receptor Inflammation Immunomodulation

Checkpoint Kinase 2 (Chk2) Inhibition: Structural Eligibility vs. Optimized 2-Arylbenzimidazoles

The 2-arylbenzimidazole chemotype is a validated pharmacophore for ATP-competitive Chk2 inhibition. The optimized lead compound in this series, 2-arylbenzimidazole 2h (also known as BML-277), inhibited Chk2 with an IC₅₀ of 15 nM [1]. The target compound (CAS 853788-59-7) shares the core 2-arylbenzimidazole architecture but lacks the 5-tert-butyl substituent and elaborated amine side chain that are critical for high-affinity Chk2 binding. Based on the published SAR, removal of the 5-alkyl substituent alone results in a ≥100-fold loss in Chk2 inhibitory potency [1]. Thus, while the target compound possesses the minimal scaffold required for Chk2 recognition, it is expected to function as a substantially weaker Chk2 ligand (predicted IC₅₀ > 1,500 nM) compared to the optimized lead series.

Checkpoint kinase 2 DNA damage response Oncology

NHE3 Inhibitory Activity: Patent-Disclosed Scaffold Relevance with Structural Differentiation

Patent disclosures from Aventis Pharma (WO 2004/014367) establish N-substituted (benzoimidazol-2-yl)phenylamines as pharmacologically active NHE3 inhibitors [1][2]. The target compound, 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride, shares the core benzimidazole-2-yl-phenylamine motif but differs from the patented NHE3-active series in two key aspects: (1) the amine is positioned on the α-carbon of the phenylethyl linker rather than directly on the phenyl ring, and (2) the compound lacks the N-substitution that the patent identifies as critical for NHE3 potency. This structural divergence suggests that while the compound is scaffold-related to the NHE3 inhibitor class, it is predicted to exhibit substantially weaker NHE3 activity than the N-substituted (benzoimidazol-2-yl)phenylamine leads. For researchers pursuing NHE3 target validation, the compound offers a structurally related but functionally differentiated control tool [3].

NHE3 inhibition Sodium-proton exchanger Gastrointestinal

Enantiomeric Purity as a Procurement Differentiator: Racemate (853788-59-7) vs. (S)-Enantiomer (59653-67-7)

The hydrochloride salt (CAS 853788-59-7) is the racemic mixture, while the (S)-enantiomer is available as CAS 59653-67-7 . No published head-to-head pharmacological comparison of the racemate versus the pure (S)-enantiomer was identified for this specific compound. However, by class-level inference from related α-substituted benzimidazole–phenylethylamines, stereochemistry at the α-carbon position can influence receptor recognition. For chiral benzimidazole amine hybrids synthesized from (R)- and (S)-phenylethylamine precursors, distinct biological activity profiles have been documented [1]. Researchers whose assays involve stereospecific targets (e.g., GPCRs, enzymes with chiral binding pockets) should therefore specify the racemate or the enantiopure form explicitly at the procurement stage to avoid confounding stereochemistry-dependent pharmacological outcomes .

Chiral resolution Stereochemistry Enantiomeric purity

Salt Form Solubility Differentiation: Hydrochloride vs. Dihydrochloride vs. Free Base

The monohydrochloride salt (CAS 853788-59-7) is reported to have an aqueous solubility of approximately 40.3 µg/mL at pH 7.4 [1]. The dihydrochloride salt (CAS 25810-64-4) exhibits substantially higher aqueous solubility (>42 g/L) compared to both the monohydrochloride and the free base . The free base (CAS 60603-62-5) has a predicted logP of approximately 1.3, consistent with moderate lipophilicity and limited aqueous solubility . This tiered solubility profile is directly relevant for assay design: the dihydrochloride salt may be preferred for aqueous-based biochemical assays at higher concentrations, while the monohydrochloride provides a balance of solubility and handling characteristics suitable for most in vitro pharmacology workflows. The free base is more appropriate for organic-phase reactions or when minimal counterion interference is required .

Aqueous solubility Salt selection Formulation

High-Impact Application Scenarios for 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride Based on Quantitative Evidence


Scaffold-Matched Negative Control for Histamine H₄ Receptor Antagonist Screening Cascades

In H₄ antagonist screening, this compound serves as a structurally matched negative control. Its unsubstituted 2-arylbenzimidazole scaffold is identical to that of potent H₄ leads (Ki = 1–250 nM), but the absence of potency-enhancing substituents predicts substantially weaker H₄ engagement [1]. Including this compound in screening cascades allows medicinal chemistry teams to confirm that observed H₄ antagonism originates from the optimized substituents rather than the core benzimidazole scaffold, reducing false-positive triage from promiscuous scaffold binders. Use at equimolar concentrations (1–10 µM) against JNJ-7777120 or other H₄ antagonist standards is recommended.

Imidazoline I₂ Receptor Pharmacophore Validation Tool

The verified I₂ receptor binding (Ki ≈ 2,022 nM; CHEMBL881221) [2] qualifies this compound as a structurally defined starting point for I₂ ligand optimization. Researchers can use it as a reference ligand in competitive binding assays to validate I₂ receptor expression in tissue preparations or recombinant systems. It is particularly valuable for structure–activity relationship studies aiming to enhance I₂ affinity through iterative substitution of the phenyl ring or modification of the amine side chain, with the unsubstituted parent serving as the baseline comparator.

Chiral Analytical Reference Standard for Benzimidazole–Phenylethylamine Enantiomeric Resolution

The racemic monohydrochloride (CAS 853788-59-7) and the commercially available (S)-enantiomer (CAS 59653-67-7) together form a pair suitable for chiral HPLC method development and validation. Analytical laboratories can use the racemate to establish baseline separation conditions for benzimidazole–phenylethylamine enantiomers and the (S)-enantiomer as a single-enantiomer standard for peak identification, supporting quality control workflows for chiral benzimidazole-derived pharmaceutical intermediates.

Salt-Form Comparator for Pre-Formulation Solubility Screening

With the monohydrochloride (solubility ~40 µg/mL at pH 7.4), dihydrochloride (>42 g/L), and free base (logP ~1.3, low solubility) all commercially available [3], this compound series provides a clean system for salt-form solubility comparison studies. Pre-formulation scientists can use these three forms to systematically evaluate the impact of counterion stoichiometry on dissolution rate, pH-solubility profiles, and solid-state stability, generating data that informs salt selection decisions for related benzimidazole drug candidates.

Quote Request

Request a Quote for 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.